molecular formula C24H27Cl2N5OS B12153785 2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide

2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide

Cat. No.: B12153785
M. Wt: 504.5 g/mol
InChI Key: YPWOOIUOFYQNRK-JFLMPSFJSA-N
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Description

2-[[5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of multiple functional groups, such as triazole, sulfanyl, and dichlorophenyl, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne. The reaction is usually carried out in the presence of a copper catalyst under mild conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with a thiol compound. This step often requires a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

    Formation of the Acetamide Moiety: The acetamide group is formed by reacting the sulfanyl-triazole intermediate with an acyl chloride or anhydride. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the generated acid.

    Introduction of the Dichlorophenyl Group: The final step involves the condensation of the acetamide intermediate with a dichlorophen

Properties

Molecular Formula

C24H27Cl2N5OS

Molecular Weight

504.5 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C24H27Cl2N5OS/c1-6-31-22(16-7-10-18(11-8-16)24(3,4)5)29-30-23(31)33-14-21(32)28-27-15(2)17-9-12-19(25)20(26)13-17/h7-13H,6,14H2,1-5H3,(H,28,32)/b27-15+

InChI Key

YPWOOIUOFYQNRK-JFLMPSFJSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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